![molecular formula C14H16BrNO4S B2538550 2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2320955-29-9](/img/structure/B2538550.png)
2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide" is a chemical entity that appears to be a derivative of benzenesulfonamide with a bromo and dimethylfuran substituent. This type of compound is part of a broader class of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. The presence of the dimethylfuran moiety suggests potential for unique chemical properties and interactions.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of benzenesulfonamide with various reagents and catalysts. For instance, the synthesis of a bicyclic sulfonamide derivative was achieved through the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile, which involved a Wagner–Meerwein rearrangement stage . Similarly, the synthesis of a novel sulfonamide compound was unexpectedly produced by an aminohalogenation reaction . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the unique structure of the 2,5-dimethylfuran moiety.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex and is often elucidated using techniques such as X-ray diffraction analysis. For example, a novel sulfonamide compound with a bromo and ethoxy dimethylfuran substituent was characterized and its crystal structure was determined, providing insights into its molecular geometry and conformation . This suggests that similar analytical techniques could be used to determine the molecular structure of "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide".
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. The reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents led to a variety of products, indicating that the reactivity of sulfonamides can be influenced by the reaction conditions . This implies that the compound may also undergo diverse reactions, which could be explored to synthesize derivatives or to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents such as bromo, ethoxy, and dimethylfuran groups can affect properties like melting point, solubility, and density . These properties are crucial for the application of these compounds in drug design and other fields. The specific properties of "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide" would need to be determined experimentally, but they are likely to be influenced by the bromo and dimethylfuran substituents.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Benzenesulfonamide derivatives have been synthesized and characterized for their applications in photodynamic therapy (PDT), specifically as Type II photosensitizers. These compounds, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them suitable for treating cancer in photodynamic therapy due to their ability to generate singlet oxygen when exposed to light, leading to cell destruction in targeted cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic and Medicinal Chemistry
In synthetic and medicinal chemistry, benzenesulfonamides are highlighted for their roles as intermediates in the synthesis of various compounds with potential therapeutic applications. The versatility of benzenesulfonamide as a functional group is evident from its utility in creating a wide range of molecules, including those with potential anti-inflammatory and antimicrobial properties. The ability to modify the benzenesulfonamide structure allows for the synthesis of compounds with varying biological activities, indicating the potential for developing new therapeutics based on this scaffold (Familoni, 2002).
Enzyme Inhibition
Studies on benzenesulfonamide derivatives have also focused on their inhibitory effects on enzymes such as carbonic anhydrase. These compounds, through structural modifications, have been evaluated for their potency in inhibiting enzyme activity, showcasing their potential in designing inhibitors for therapeutic applications. Such studies underline the importance of benzenesulfonamides in drug discovery and development, particularly in designing compounds with specific enzyme inhibitory activity (Gul et al., 2016).
properties
IUPAC Name |
2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-9-7-11(10(2)20-9)13(17)8-16-21(18,19)14-6-4-3-5-12(14)15/h3-7,13,16-17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIOVGIYMTKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.